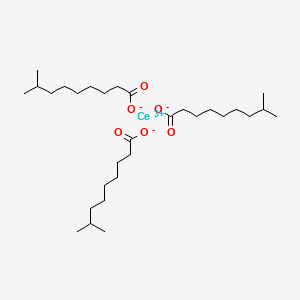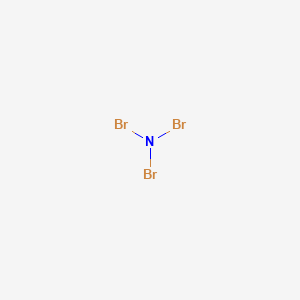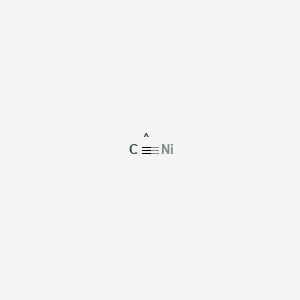
Disodium octadecyl phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Disodium octadecyl phosphate is a chemical compound with the molecular formula C18H37Na2O4P. It is a type of organophosphate, specifically a phosphate ester, where the phosphate group is bonded to an octadecyl (18-carbon) chain. This compound is known for its surfactant properties and is used in various industrial and scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
Disodium octadecyl phosphate can be synthesized through the reaction of octadecanol with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction typically proceeds as follows:
- Octadecanol is reacted with phosphorus oxychloride to form octadecyl phosphate.
- The resulting octadecyl phosphate is then neutralized with sodium hydroxide to produce this compound.
The reaction conditions often involve maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes:
- Mixing octadecanol and phosphorus oxychloride in large reactors.
- Adding a base such as sodium hydroxide to neutralize the reaction mixture.
- Purifying the product through filtration and recrystallization to obtain high-purity this compound.
化学反应分析
Types of Reactions
Disodium octadecyl phosphate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form octadecanol and phosphoric acid.
Esterification: It can react with alcohols to form esters.
Substitution: It can undergo nucleophilic substitution reactions where the phosphate group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically occurs under acidic or basic conditions.
Esterification: Requires an alcohol and an acid catalyst.
Substitution: Involves nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: Octadecanol and phosphoric acid.
Esterification: Various esters depending on the alcohol used.
Substitution: Substituted phosphates with different functional groups.
科学研究应用
Disodium octadecyl phosphate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a reagent in organic synthesis.
Biology: Employed in the preparation of liposomes for drug delivery and as a component in cell culture media.
Medicine: Investigated for its potential use in drug delivery systems and as an adjuvant in vaccines.
Industry: Utilized in the formulation of detergents, emulsifiers, and lubricants.
作用机制
The mechanism of action of disodium octadecyl phosphate is primarily related to its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for the formation of micelles and emulsions. This property is crucial in its applications in drug delivery and as an emulsifier in industrial processes.
相似化合物的比较
Similar Compounds
Disodium phosphate: A simpler phosphate compound with similar surfactant properties but lacks the long carbon chain.
Dioctadecyl phosphate: Similar structure but with two octadecyl chains, leading to different physical properties and applications.
Sodium dodecyl sulfate: Another surfactant with a shorter carbon chain, commonly used in laboratory detergents and protein electrophoresis.
Uniqueness
Disodium octadecyl phosphate is unique due to its long octadecyl chain, which imparts specific hydrophobic properties and makes it suitable for applications requiring strong surfactant action and the formation of stable emulsions.
属性
CAS 编号 |
35177-76-5 |
|---|---|
分子式 |
C18H37Na2O4P |
分子量 |
394.4 g/mol |
IUPAC 名称 |
disodium;octadecyl phosphate |
InChI |
InChI=1S/C18H39O4P.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-23(19,20)21;;/h2-18H2,1H3,(H2,19,20,21);;/q;2*+1/p-2 |
InChI 键 |
MVFPQYVAVMINHP-UHFFFAOYSA-L |
规范 SMILES |
CCCCCCCCCCCCCCCCCCOP(=O)([O-])[O-].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


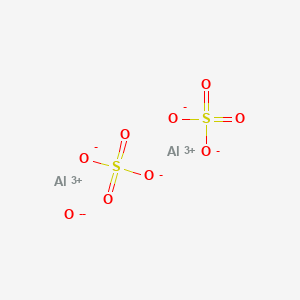
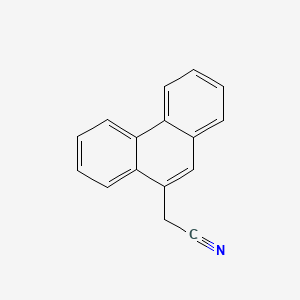

![3-Cyclopropyl-1-[(6-methoxypyridin-2-yl)methyl]indazol-4-amine](/img/structure/B15176634.png)
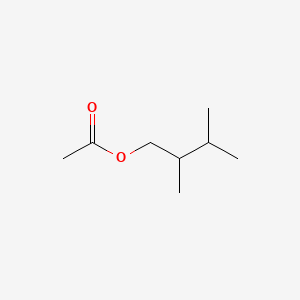
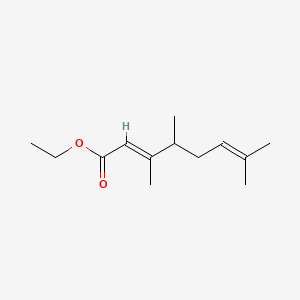
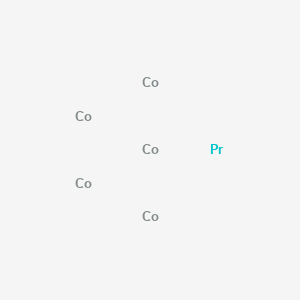
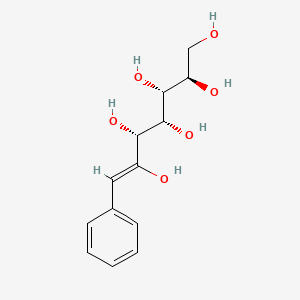
![Methyl 2-(5,6-difluoro-2-((3-(trifluoromethyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)butanoate](/img/structure/B15176678.png)


